molecular formula C15H8N2O2 B1659952 11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide CAS No. 6965-50-0

11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide

Cat. No.: B1659952
CAS No.: 6965-50-0
M. Wt: 248.24 g/mol
InChI Key: VRRONBPXKBGDIY-UHFFFAOYSA-N
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Description

11H-Indeno[1,2-b]quinoxalin-11-one 5-oxide is a polycyclic heteroaromatic compound featuring a fused indenoquinoxaline core with an oxygen atom at position 4. IQ-1 and its sodium salt (IQ-1S) are potent c-Jun N-terminal kinase (JNK) inhibitors with demonstrated anti-inflammatory, neuroprotective, and anticancer properties . The 5-oxide variant likely shares similar bioactivity due to its electron-deficient quinoxaline moiety, which facilitates interactions with biological targets like JNK isoforms .

Synthetic routes for indenoquinoxaline derivatives often involve condensation of ninhydrin with substituted benzene-1,2-diamines, catalyzed by organocatalysts like mandelic acid under green conditions . Modifications at position 5 (e.g., oxime or oxide groups) enhance solubility and bioavailability, critical for therapeutic applications .

Properties

IUPAC Name

5-oxidoindeno[1,2-b]quinoxalin-5-ium-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O2/c18-15-10-6-2-1-5-9(10)14-13(15)16-11-7-3-4-8-12(11)17(14)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRONBPXKBGDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=[N+](C4=CC=CC=C4N=C3C2=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290292
Record name 11h-indeno[1,2-b]quinoxalin-11-one 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-50-0
Record name NSC67805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11h-indeno[1,2-b]quinoxalin-11-one 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

Ninhydrin reacts with o-phenylenediamine via a two-step process:

  • Keto-enol tautomerization of ninhydrin generates a reactive dienolate intermediate.
  • Cyclocondensation with the diamine forms the tetracyclic indenoquinoxaline system.

Key parameters include:

  • Solvent : Ethanol or isobutyl alcohol (yields: 70–85%).
  • Temperature : 70–80°C for 5–12 hours.
  • Workup : Precipitation in cold ethanol followed by recrystallization.

Structural Confirmation

1H-NMR analysis confirms regioselectivity, with characteristic singlet signals for the C11 carbonyl group (δ 8.9–9.1 ppm) and aromatic protons. DFT calculations further rationalize the regioselectivity of cyclization.

The introduction of the 5-oxide group involves selective oxidation of the quinoxaline nitrogen. While explicit protocols for 11H-indeno[1,2-b]quinoxalin-11-one 5-oxide are scarce in the provided literature, analogous methods for quinoxaline N-oxides suggest the following approach:

Oxidizing Agents and Conditions

  • Hydrogen peroxide (H₂O₂) : 30% aqueous H₂O₂ in acetic acid at 60–80°C.
  • m-Chloroperbenzoic acid (MCPBA) : Stoichiometric MCPBA in dichloromethane at 0–25°C.

The reaction likely proceeds via electrophilic attack on the nitrogen lone pair, forming an N-oxide.

Challenges and Selectivity

  • Regioselectivity : Position 5 (quinoxaline N-oxide) is favored due to electronic effects from the indeno moiety.
  • Side reactions : Overoxidation or epoxidation of the indeno ring is mitigated by controlled reaction times.

Oxime Formation at C11

The final step involves converting the C11 ketone to an oxime, yielding 11H-indeno[1,2-b]quinoxalin-11-one oxime 5-oxide (Scheme 2).

Reaction Protocol

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol with NaOH.
  • Conditions : Reflux at 70–80°C for 6–8 hours.
  • Workup : Neutralization with HCl, filtration, and recrystallization from ethanol.

Isomerism and Characterization

  • Z/E isomerism : The oxime exists as a mixture of Z- and E-isomers, resolvable via 1H-NMR (δ 12.1 ppm for Z-isomer, δ 11.8 ppm for E-isomer).
  • X-ray crystallography : Confirms the zwitterionic structure with a 5-oxide and 11-oxime group.

Alternative Pathways and Derivatives

Multi-Component Reactions

11H-Indeno[1,2-b]quinoxalin-11-one participates in one-pot syntheses of spiro derivatives (e.g., with pyrazolone and malononitrile), though 5-oxide variants remain unexplored.

Metal Complexation

Nickel(II) and ruthenium(II) complexes of the oxime derivative demonstrate enhanced bioactivity, though 5-oxide coordination chemistry is unreported.

Analytical Data and Spectral Signatures

Table 1: Key Spectral Data for this compound

Property Value/Observation Source
Molecular Formula C₁₅H₉N₃O₂
1H-NMR (DMSO-d₆) δ 8.9 (s, 1H, C11=O), 7.6–8.2 (m, 8H, Ar)
IR (KBr) ν 1670 cm⁻¹ (C=N–O)
UV-Vis (EtOH) λₘₐₓ 320 nm (π→π*)

Chemical Reactions Analysis

Types of Reactions

11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In synthetic chemistry, 11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

The compound acts as a nitric oxide (NO) donor , which is crucial for various biological processes such as vasodilation and neurotransmission. Recent studies have demonstrated its ability to release NO through cytochrome P450-catalyzed oxidation:

  • Mechanism : The compound undergoes oxidation to produce NO and ketones, which can interact with biological targets.
    11h Indeno 1 2 b quinoxalin 11 one 5 oxideCYP450NO+ketones\text{11h Indeno 1 2 b quinoxalin 11 one 5 oxide}\xrightarrow{\text{CYP450}}\text{NO}+\text{ketones}

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Properties : It has shown effectiveness in inhibiting c-Jun N-terminal kinase (JNK), a target implicated in cancer progression. Studies indicate that it can reduce tumor growth in various cancer models.
  • Neuroprotective Effects : Research has demonstrated that the compound protects against ischemic injury in cerebral models, highlighting its potential in treating stroke and neurodegenerative diseases.
  • Cardioprotective Properties : The NO-donating ability contributes to cardiovascular health by improving blood flow and reducing oxidative stress.

Case Study: Nitric Oxide Release

A study published in Molecules evaluated the NO-donating properties of the compound using electron paramagnetic resonance (EPR) spectroscopy. The findings indicated that administration of the compound resulted in significant NO formation in vivo:

  • Experimental Setup : Rats received intraperitoneal injections of the compound (50 mg/kg), followed by analysis of liver and blood samples.
  • Results : EPR signals confirmed the presence of NO complexes in both liver and blood samples, supporting its role as an effective NO donor.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerJNK inhibition
NeuroprotectionProtection against ischemic injury
CardioprotectionVasodilation via NO release

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Key Substituents Biological Activity References
IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime) Indenoquinoxaline + oxime at C-11 Oxime (-NOH) JNK1-3 inhibition (IC₅₀ < 1 µM), nitric oxide donation, anti-inflammatory effects
Tryptanthrin-6-oxime (HL2) Indoloquinazoline + oxime at C-6 Oxime (-NOH) Mild cytotoxicity (IC₅₀ ~27 nM in PANC-1 cells), Ru(II) complex catalyst
SP600125 Anthrapyrazolone None Pan-JNK inhibitor (IC₅₀ ~40–90 nM), high lipophilicity, limited bioavailability
Morpholine derivative 4m Indenoquinoxaline + morpholine Aliphatic CH₂ groups Improved bioavailability, lower lipophilicity
Spirocyclopropane derivatives Indenoquinoxaline + spiro ring Cyclopropane at C-11 Structural diversity, confirmed by NMR/X-ray, potential for CNS drug design

Physicochemical and Catalytic Properties

Table 2: Catalytic and Solubility Profiles
Compound Solubility (LogP) Catalytic Application Yield in Transfer Hydrogenation References
IQ-1/Ru(II) complexes 2.1–2.5 Transfer hydrogenation of ketones to alcohols >90%
Tryptanthrin-6-oxime/Ru(II) 2.8 Same as above 85–92%
Spirocyclopropane derivatives 1.9–2.3 None reported N/A
  • Catalytic Efficiency : Ru(II) complexes with IQ-1 derivatives exhibit superior catalytic activity in transfer hydrogenation compared to tryptanthrin-based analogs, attributed to stronger π-π stacking and N,N′-chelation .
  • Solubility : Aliphatic substitutions (e.g., morpholine in 4m) reduce LogP values, enhancing aqueous solubility and oral bioavailability .

Biological Activity

11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, anticancer, and neuroprotective properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound belongs to the indenoquinoxaline family, characterized by its fused ring structure which contributes to its biological activity. The presence of the 5-oxide group enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.

Bacterial StrainMIC (mM)Inhibition Zone (mm)
Salmonella typhimurium1027
Klebsiella pneumoniae2030
Bacillus subtilis2033

The compound exhibited significant antibacterial activity with no observed resistance development over a seven-day period at various concentrations (1x, 2x, 3x, and 4x MIC) .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer (MCF-7), liver cancer (Hep G2), and colon cancer (HCT116) cell lines.

Case Studies

  • MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 22.11 μM, indicating moderate cytotoxicity.
  • Hep G2 Cell Line : Similar activity was noted with an IC50 value around 20 μM.
  • HCT116 Cell Line : The compound showed promising results with an IC50 of about 18 μM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Activity

This compound has also been investigated for its neuroprotective effects. It inhibits mitochondrial oxidative stress and reduces neuronal apoptosis by modulating Tau protein-related pathways and caspase signaling .

The biological activities of this compound can be attributed to several mechanisms:

  • Antibacterial Action : Disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells via modulation of signaling pathways.
  • Neuroprotective Effects : Reduction of oxidative stress and inhibition of apoptotic pathways in neurons.

Computational Studies

Density Functional Theory (DFT) calculations have been employed to optimize the geometric structure of the compound, revealing bond lengths and angles that closely match experimental data. This computational approach aids in understanding the electronic properties that contribute to its biological activities .

Q & A

Q. What are the most efficient synthetic routes for 11H-indeno[1,2-b]quinoxalin-11-one 5-oxide and its derivatives?

Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions using low-cost precursors such as ninhydrin and 1,2-diaminobenzenes. For example, spiro derivatives are efficiently prepared by reacting 11H-indeno[1,2-b]quinoxalin-11-one with isocyanides and acetylenic esters under catalyst-free conditions at ambient temperature, achieving yields >90% . Optimization of solvent systems (e.g., dry CH₂Cl₂) and stoichiometric ratios is critical to minimize side reactions.

Q. How can the stereochemistry of the oxime group in 11H-indeno[1,2-b]quinoxalin-11-one derivatives affect biological activity?

Methodological Answer: The (E)- and (Z)-isomers of the oxime group (e.g., in IQ-1) exhibit distinct binding affinities for JNK isoforms. Stereochemical analysis via X-ray crystallography and DFT calculations reveals that the (E)-isomer preferentially adopts a planar conformation, enhancing interactions with the JNK3 ATP-binding pocket . Experimental validation using NOESY NMR and HPLC chiral separation is recommended to isolate and characterize isomers.

Q. What spectroscopic techniques are optimal for characterizing 11H-indeno[1,2-b]quinoxalin-11-one derivatives?

Methodological Answer: Use a combination of ¹H/¹³C NMR (in DMSO-d₆) to resolve aromatic proton environments and substituent effects. FT-IR confirms functional groups like C=N (1600–1650 cm⁻¹) and oxime N–O (930–980 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) ensure purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of selective JNK3 inhibitors based on this scaffold?

Methodological Answer: Introduce electron-withdrawing groups (e.g., Cl at R₃) to enhance JNK3 selectivity over JNK2. In silico docking (AutoDock Vina) and molecular dynamics simulations predict that substituents at R₁/R₂ modulate hydrophobic interactions with Leu168 and Met149 in JNK3. Validate with kinase inhibition assays (IC₅₀ values) and cytokine suppression profiles in THP-1 monocytes .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity of spiro-indenoquinoxaline derivatives?

Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., against S. aureus) may arise from variations in substituent electronegativity or solvent polarity during assays. Standardize testing using CLSI guidelines with MgO nanoparticle-assisted synthesis to improve reproducibility . Cross-validate via time-kill assays and biofilm inhibition studies.

Q. What mechanistic insights explain the NO-donor properties of 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) in vivo?

Methodological Answer: IQ-1 releases nitric oxide (NO) via enzymatic oxidation by cytochrome P450, confirmed by EPR spectroscopy using Fe²⁺-DETICARAM traps. Quantify NO flux in murine models using amperometric sensors and correlate with anti-ischemic effects (e.g., reduced infarct size in coronary ligation models) .

Q. How can computational methods predict the metabolic stability of indenoquinoxaline derivatives?

Methodological Answer: Apply ADMET predictors (e.g., SwissADME) to assess cytochrome P450 metabolism. Key liabilities include oxime hydrolysis and hepatic glucuronidation. Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) and UPLC-MS/MS metabolite identification .

Data Interpretation & Validation

Q. How should researchers address inconsistencies in JNK isoform selectivity across studies?

Methodological Answer: Variability in isoform selectivity (e.g., JNK1 vs. JNK3) may stem from assay conditions (ATP concentrations) or cell type-specific expression. Use isoform-specific siRNA knockdowns in parallel with recombinant kinase assays (KinomeScan) to confirm target engagement .

Q. What strategies improve the yield of spiro-indenoquinoxalines in solvent-free green syntheses?

Methodological Answer: Employ theophylline or UiO-66-NH₂/melamine catalysts under ball-milling conditions to enhance reaction efficiency. Monitor reaction progress via TLC (hexane:EtOAc 3:1) and optimize microwave irradiation parameters (e.g., 100 W, 80°C) .

Q. How can the interaction of indenoquinoxaline derivatives with DNA/RNA be mechanistically evaluated?

Methodological Answer: Use ethidium bromide displacement assays and circular dichroism (CD) to study ctDNA binding. Molecular docking (PDB: 1BNA) identifies intercalation or groove-binding modes. Confirm with in vitro transcription inhibition assays (T7 RNA polymerase) .

Tables of Key Data

Derivative Substituents JNK3 IC₅₀ (µM) Antimicrobial MIC (µg/mL) Reference
IQ-1 (Oxime)R₃=H0.32N/A
5h (Spiro-chlorophenyl)R₃=4-Cl-C₆H₄0.1812.5 (S. aureus)
Cu(II) ComplexLigand: IQ-1N/A8.0 (E. coli)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide
Reactant of Route 2
Reactant of Route 2
11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide

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